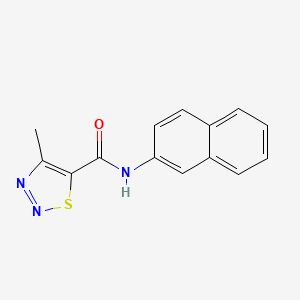

4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a naphthalen-2-yl carboxamide at position 3. The 1,2,3-thiadiazole ring, characterized by two nitrogen atoms and one sulfur atom in a five-membered ring, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves coupling reactions between thiadiazole carboxylates and amines under conditions similar to those described for related thiazole derivatives .

Properties

IUPAC Name |

4-methyl-N-naphthalen-2-ylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-13(19-17-16-9)14(18)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPIEUAQZIIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with naphthalen-2-amine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiazole Cores

JS3 (2-Chloro-4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide)

- Core Structure : 1,3-Thiazole (positions 1,3-thiazole vs. 1,2,3-thiadiazole in the target compound).

- Substituents : Chlorine at position 2 and methyl at position 3.

- Physicochemical Properties: Molecular formula C₁₅H₁₁ClN₂OS (vs. C₁₅H₁₂N₂OS for JTS, a non-chlorinated analog) .

JTS (4-Methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide)

Thiadiazole Derivatives

1,2,3-Thiadiazole-5-carboxamide, 4-Methyl-N-(5-methyl-2-thiazolyl)-

- Core Structure : 1,2,3-Thiadiazole (same as the target compound).

- Substituents : Methyl at position 4 and a 5-methyl-2-thiazolyl group.

- Physicochemical Properties : Molecular formula C₈H₈N₄OS₂ , density 1.506 g/cm³ .

Compound 33 (4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide)

- Core Structure : 1,2,3-Thiadiazole.

- Substituents : Trifluoromethyl and oxadiazole groups enhance lipophilicity and metabolic stability.

1,3,4-Thiadiazole Derivatives

N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Core Structure : 1,3,4-Thiadiazole (vs. 1,2,3-thiadiazole).

- Substituents : Cyclopropyl and triazole groups introduce steric bulk.

- Key Differences : The 1,3,4-thiadiazole isomer has distinct electronic properties, and the cyclopropyl group may enhance membrane permeability. Molecular formula C₁₅H₁₄N₆OS (higher molecular weight than the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by various studies and findings.

- Chemical Formula : C₁₃H₁₃N₃OS

- Molecular Weight : 241.33 g/mol

- CAS Number : Not specifically listed but related to derivatives of 4-methyl-1,2,3-thiadiazole.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study focusing on the synthesis of various derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated promising results:

- Minimum Inhibitory Concentration (MIC) : The most active derivative showed MIC values ranging from 1.95 to 15.62 µg/mL against various bacterial strains .

- Minimum Bactericidal Concentration (MBC) : The MBC/MIC ratio was reported between 1–4 µg/mL, indicating strong bactericidal activity .

Antitumor Activity

Thiadiazole derivatives have also been explored for their anticancer potential. A review highlighted that compounds incorporating thiadiazole structures exhibited cytotoxic effects against different cancer cell lines:

| Compound | Cell Line Tested | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 9 | HepG-2 | 1.61 ± 1.92 |

| Compound 10 | A-549 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) studies suggested that the presence of specific functional groups significantly enhances the anticancer activity of these compounds .

The mechanisms underlying the biological activities of these compounds often involve interactions with cellular targets:

- Antimicrobial Mechanism : The thiadiazole ring is believed to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

- Antitumor Mechanism : Compounds may induce apoptosis in cancer cells through interaction with proteins involved in cell survival pathways, such as Bcl-2 .

Study on Anticancer Activity

A notable case study investigated a series of thiadiazole derivatives for their anticancer properties against HepG-2 and A-549 cell lines. The study utilized MTT assays to evaluate cell viability and determined that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity:

- Key Findings :

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. For instance, one study used dihydrofolate reductase as a target and found that specific thiadiazole derivatives exhibited strong binding interactions, suggesting potential as therapeutic agents .

Q & A

Q. What are the key synthetic pathways for preparing 4-methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Thiadiazole core formation : Reacting thiadiazole precursors (e.g., 1,2,3-thiadiazole-5-carboxylic acid) with coupling agents like thionyl chloride to generate reactive intermediates (e.g., acid chlorides).

Amide coupling : Reacting the acid chloride with 2-aminonaphthalene under basic conditions (e.g., triethylamine in acetonitrile or DMF) to form the carboxamide bond .

Purification : Column chromatography or recrystallization from toluene/hexane mixtures yields high-purity product (≥99% by NMR) .

Q. Optimization Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Solvent | DMF, DMSO, acetonitrile | DMF enhances solubility of aromatic intermediates |

| Temperature | 60–100°C | Higher temperatures accelerate coupling but risk decomposition |

| Catalyst | Triethylamine, pyridine | Bases neutralize HCl byproducts, improving yield |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on spectroscopic and spectrometric methods:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm, thiadiazole methyl at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.08 for C₁₅H₁₂N₂OS) .

- Infrared Spectroscopy (IR) : Carboxamide C=O stretch at ~1650 cm⁻¹ and thiadiazole ring vibrations at ~1450 cm⁻¹ .

Q. How does structural modification of the thiadiazole or naphthalene moieties influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Thiadiazole substitutions : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position enhances antimicrobial activity but reduces solubility .

- Naphthalene modifications : Fluorination at the 1-position improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .

Q. Comparative SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent compound | None | 12.5 (Antimicrobial) |

| 4-Chloro analog | Cl at thiadiazole | 5.8 (↑ Activity) |

| 1-Fluoro-naphthalene | F at naphthalene | 8.3 (↑ Cytotoxicity) |

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies arise from solvent choice and purification methods:

- DMF vs. DMSO : DMF yields higher purity (85–90%) but requires rigorous drying, while DMSO simplifies workup but reduces yield (70–75%) due to byproduct formation .

- Catalyst impact : Triethylamine increases coupling efficiency but may require post-reaction acid washes to remove excess base .

Q. Resolution Strategy :

- Use gradient HPLC to isolate byproducts (e.g., unreacted naphthalene amine) .

- Optimize reaction time (≤3 hours) to minimize decomposition .

Q. What mechanistic insights exist for its antimicrobial activity?

The compound disrupts bacterial membrane integrity via:

Lipid II binding : Thiadiazole interacts with peptidoglycan precursors, inhibiting cell wall synthesis .

ROS generation : Naphthalene moiety induces oxidative stress in S. aureus (confirmed via fluorescence assays) .

Q. Supporting Data :

| Assay | Result |

|---|---|

| MIC against E. coli | 25 μg/mL |

| ROS Fluorescence (DCFH-DA) | 3-fold increase vs. control |

Q. How does the compound perform in in vitro cytotoxicity studies compared to analogs?

Cytotoxicity (tested on HeLa cells):

- Parent compound : CC₅₀ = 50 μM (moderate selectivity).

- Triazole analogs : CC₅₀ = 15 μM (↑ potency but ↓ selectivity) due to enhanced DNA intercalation .

Mechanistic Note : Thiadiazole’s sulfur atom may chelate metal ions in metabolic enzymes, altering toxicity profiles .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.